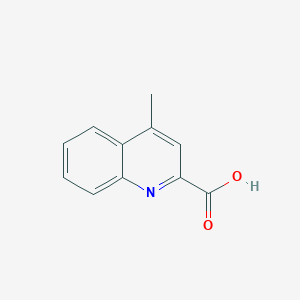

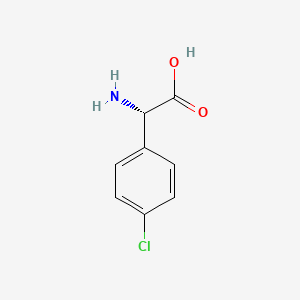

(1R)-1,2-diphenylethan-1-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(1R)-1,2-diphenylethan-1-amine, also known as dextroamphetamine, is a stimulant drug that is commonly used to treat attention deficit hyperactivity disorder (ADHD) and narcolepsy. It belongs to the amphetamine class of drugs and works by increasing the levels of neurotransmitters such as dopamine and norepinephrine in the brain.

Applications De Recherche Scientifique

Asymmetric Synthesis and Catalysis

(1R)-1,2-diphenylethan-1-amine is utilized in various asymmetric syntheses and catalytic processes. It has been shown to be an effective catalyst in the asymmetric Michael addition of acetone to (E)-2-azido β-nitrostyrenes, leading to the synthesis of biologically important 2-methyltetrahydroquinoline derivatives (Zhang, Wang, & Zhou, 2018). Additionally, it has been used in the enantioselective synthesis of N-[(1R)-6-Chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl]-2-pyridinecarboxamide, a potential treatment for human papillomavirus infections, showcasing its role in the development of pharmaceutical compounds (Boggs et al., 2007).

Chiral Analysis and Discrimination

The compound is extensively used in chiral discrimination and analysis. It serves as a chiral solvating agent for the NMR determination of optical purity of α-chiral acids, highlighting its importance in analytical chemistry and quality control of pharmaceutical products (Rajamoorthi & Stockton, 2001). Moreover, it is used in the enantiodiscrimination of carboxylic acids, including non-steroidal anti-inflammatory drugs, through 1H NMR, demonstrating its broad applicability in stereochemical analysis (Gospodarowicz et al., 2012).

Catalytic Applications

(1R)-1,2-diphenylethan-1-amine is involved in catalytic processes, including gold(I) catalyzed cyclopropanation of vinyl arenes and intramolecular hydroalkoxylation of allenes. This showcases its versatility and potential in facilitating various organic transformations (Bartolomé et al., 2010).

Material Science and Polymer Synthesis

The compound finds application in material science and polymer synthesis. It is used in the synthesis of flame-resistant modified segmented polyurethanes, indicating its utility in enhancing material properties and safety (Pielichowski & Słotwińska, 2004). Additionally, it is involved in the synthesis of soluble polyurethanes based on various diisocyanates, underscoring its role in the development of new materials with specific properties (Raghu et al., 2007).

Propriétés

IUPAC Name |

(1R)-1,2-diphenylethanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N/c15-14(13-9-5-2-6-10-13)11-12-7-3-1-4-8-12/h1-10,14H,11,15H2/t14-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTGGNTMERRTPLR-CQSZACIVSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(C2=CC=CC=C2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C[C@H](C2=CC=CC=C2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50362564 |

Source

|

| Record name | (1R)-1,2-Diphenylethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50362564 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

34645-25-5 |

Source

|

| Record name | (1R)-1,2-Diphenylethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50362564 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 4'-amino[1,1'-biphenyl]-4-carboxylate](/img/structure/B1299973.png)

![2-{[2-(3,4-Dichloroanilino)-2-oxoethyl]-sulfanyl}acetic acid](/img/structure/B1299975.png)

![Ethyl 2-[4-chloro-2-(hydroxyiminomethyl)-6-methoxyphenoxy]acetate](/img/structure/B1299977.png)

![(S)-3-Amino-3-benzo[1,3]dioxol-5-yl-propionic acid](/img/structure/B1299983.png)

![Benzo[1,3]dioxol-5-ylmethyl-pyridin-4-ylmethyl-amine](/img/structure/B1299989.png)